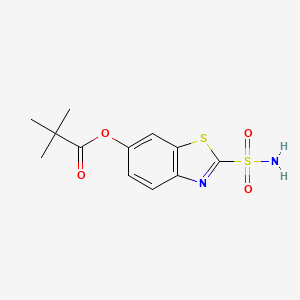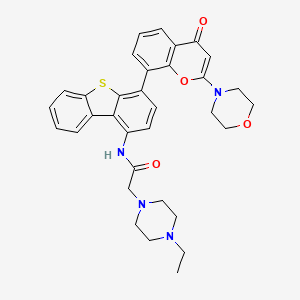
KU-0060648
Descripción general
Descripción
KU-0060648 es un potente e inhibidor selectivo de la proteína quinasa dependiente del ADN (DNA-PK) y la fosfoinosítido 3-quinasa (PI3K). Se utiliza principalmente en investigación científica para estudiar los mecanismos de reparación del ADN y la función de la PI3K en diversos procesos celulares. El compuesto ha demostrado un potencial significativo en la sensibilización de las células cancerosas a los agentes que dañan el ADN, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .
Aplicaciones Científicas De Investigación
KU-0060648 tiene una amplia gama de aplicaciones en investigación científica:
Investigación del Cáncer: Se utiliza para sensibilizar las células cancerosas a los agentes que dañan el ADN, como etopósido y doxorubicina, mejorando sus efectos citotóxicos
Edición del Genoma: El compuesto reduce la frecuencia de unión de extremos no homólogos (NHEJ) y aumenta la eficiencia de la reparación dirigida por homología (HDR) en la edición del genoma CRISPR-Cas9.
Estudios del Ciclo Celular: This compound se utiliza para estudiar la función de DNA-PK y PI3K en la regulación del ciclo celular y los mecanismos de reparación del ADN
Desarrollo de Fármacos: Sirve como compuesto principal para el desarrollo de nuevos inhibidores que se dirigen a DNA-PK y PI3K con fines terapéuticos
Mecanismo De Acción
KU-0060648 ejerce sus efectos inhibiendo la actividad de DNA-PK y PI3K. DNA-PK es esencial para la reparación de roturas de doble cadena del ADN a través de la vía de unión de extremos no homólogos. Al inhibir DNA-PK, this compound evita la reparación del daño del ADN, lo que lleva a una mayor sensibilidad de las células cancerosas a los agentes que dañan el ADN .
PI3K participa en diversos procesos celulares, incluido el crecimiento celular, la proliferación y la supervivencia. La inhibición de PI3K por this compound interrumpe estos procesos, mejorando aún más los efectos citotóxicos de los agentes que dañan el ADN .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de KU-0060648 involucra múltiples pasos, comenzando desde materiales de partida disponibles comercialmenteEl producto final se obtiene a través de una serie de reacciones de acoplamiento y desprotección bajo condiciones controladas .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis orgánica estándar, como reacciones de acoplamiento catalizadas por paladio, estrategias de protección-desprotección y purificación mediante cromatografía. El compuesto generalmente se produce en pequeñas cantidades para fines de investigación .
Análisis De Reacciones Químicas
Tipos de Reacciones
KU-0060648 principalmente experimenta reacciones de sustitución, particularmente sustitución nucleofílica, debido a la presencia de grupos funcionales reactivos como los anillos de piperazina y morfolina. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen catalizadores de paladio, bases como carbonato de potasio y solventes como dimetilsulfóxido (DMSO). Las reacciones generalmente se llevan a cabo bajo atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos Principales
Los productos principales formados a partir de las reacciones que involucran this compound son típicamente derivados con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad del compuesto. Estos derivados ayudan a comprender la afinidad de unión y la especificidad de this compound hacia sus objetivos .
Comparación Con Compuestos Similares
KU-0060648 es único debido a su doble inhibición de DNA-PK y PI3K. Los compuestos similares incluyen:
Wortmannin: Un inhibidor de PI3K, utilizado para estudiar la función de PI3K en los procesos celulares.
This compound destaca por su capacidad de inhibir tanto DNA-PK como PI3K, lo que lo convierte en una herramienta versátil para estudiar la interacción entre la reparación del ADN y la señalización de PI3K .
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATCBLYHOUOCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881375-00-4 | |
| Record name | KU-0060648 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KU-0060648 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)
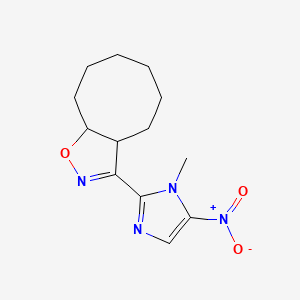
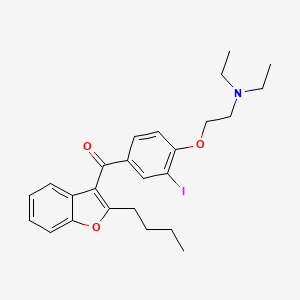
![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)
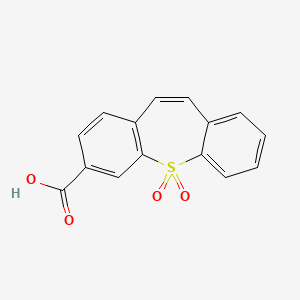
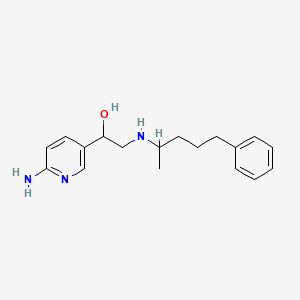
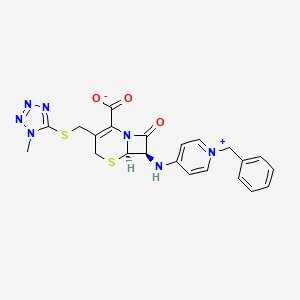
![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)
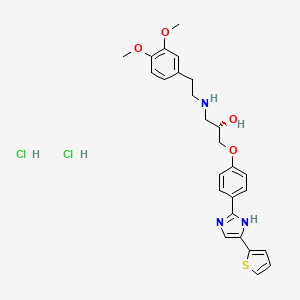

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)
